molecular formula C13H27N3 B5692307 N-cyclooctyl-4-methylpiperazin-1-amine

N-cyclooctyl-4-methylpiperazin-1-amine

Cat. No.: B5692307
M. Wt: 225.37 g/mol
InChI Key: UPOSHHAKXZULSQ-UHFFFAOYSA-N
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Description

N-Cyclooctyl-4-methylpiperazin-1-amine is a piperazine derivative characterized by a cyclooctyl group attached to the piperazine nitrogen and a methyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely used as building blocks in pharmaceuticals due to their versatility in hydrogen bonding, conformational flexibility, and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name

N-cyclooctyl-4-methylpiperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-15-9-11-16(12-10-15)14-13-7-5-3-2-4-6-8-13/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOSHHAKXZULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclooctyl-4-methylpiperazin-1-amine typically involves the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine . This method is preferred due to its high selectivity and yield. The industrial production of this compound often follows a two-stage process:

Chemical Reactions Analysis

N-cyclooctyl-4-methylpiperazin-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclooctyl-4-methylpiperazin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-methylpiperazin-1-amine involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities among N-cyclooctyl-4-methylpiperazin-1-amine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound Piperazine Cyclooctyl (N1), 4-methyl (C4) C₁₃H₂₅N₃ 223.36 Hypothesized use in kinase inhibitors or CNS drugs (by analogy) [Synthesis inferred from [5]]
N-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazine + pyrimidine Cyclopropyl (N1), pyrimidine (C6), methyl (C2) C₁₂H₂₀N₆ 248.33 Versatile reagent in agrochemicals/pharma; high reactivity
AZD0530 (Kinase Inhibitor) Quinazoline + piperazine 4-Methylpiperazine ethoxy (C7), tetrahydro-2H-pyran-4-yloxy (C5), benzodioxol C₂₆H₂₉ClN₆O₄ 531.00 Dual c-Src/Abl kinase inhibitor; oral bioavailability (t₁/₂ = 40 h)
(4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)piperazin-1-yl]-amine Piperazine Chloronitrobenzylidene (N1), 2-methoxyphenyl (C4) C₁₈H₁₈ClN₅O₃ 403.82 Potential antimicrobial/antifungal activity (by structural analogy)
N-Cyclopropyl-1-propylpiperidin-4-amine Piperidine Cyclopropyl (N1), propyl (C1) C₁₁H₂₃N₂ 183.32 Lab reagent for organic synthesis
4-Cyclopentylpiperazin-1-amine Piperazine Cyclopentyl (N1) C₉H₁₉N₃ 169.27 Intermediate in drug synthesis

Pharmacological and Physicochemical Comparisons

  • Lipophilicity and Bioavailability :

    • The cyclooctyl group in the target compound introduces significant lipophilicity (predicted logP >3), which may enhance blood-brain barrier penetration compared to smaller substituents (e.g., cyclopropyl in or methyl in ). However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization.
    • AZD0530’s tetrahydro-2H-pyran-4-yloxy group balances lipophilicity and polarity, contributing to its oral bioavailability (t₁/₂ = 40 h) .
  • Target Selectivity: Piperazine derivatives with aryl groups (e.g., 2-methoxyphenyl in ) often exhibit affinity for G-protein-coupled receptors (GPCRs) or kinases. 4-Methylpiperazine (common in AZD0530 and the target compound) is a hallmark of kinase inhibitors, where the methyl group enhances metabolic stability .
  • Synthetic Accessibility :

    • The synthesis of this compound likely follows methods similar to , involving reductive amination or nucleophilic substitution with cyclooctylamine. This contrasts with copper-catalyzed coupling required for pyrimidine-containing analogs .

Key Research Findings

  • Kinase Inhibition: AZD0530’s nanomolar potency against c-Src/Abl kinases highlights the importance of 4-methylpiperazine in maintaining target engagement. The cyclooctyl variant may retain kinase affinity but with altered selectivity due to steric effects .
  • Antimicrobial Activity : Chloronitrobenzylidene-piperazine derivatives (e.g., ) show promise against resistant pathogens, suggesting the target compound’s nitro or halo-substituted analogs warrant exploration.
  • Metabolic Stability : Cyclic alkyl groups (e.g., cyclopentyl in ) reduce CYP450-mediated metabolism compared to linear chains. The cyclooctyl group may further enhance stability but requires in vitro validation.

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